N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves a multi-step process . The key stages include:
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide, yielding a high yield of 3,5-diiodosalicylic acid.
Formation of Salicylic Acid Chloride: The 3,5-diiodosalicylic acid is reacted with phosphorus trichloride (PCl3) to form salicylic acid chloride in situ.
Coupling with Aminoether: The salicylic acid chloride is then reacted with 4-chlorophenol to form the final product.
Chemical Reactions Analysis
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Anthelmintic Agent: It is used extensively to control parasitic infections in livestock.
Antibacterial and Antifungal Activity: The compound exhibits potent antibacterial and antifungal properties, making it useful in combating various infections.
Antiviral Activity: Recent studies have shown that halogenated salicylanilides, including this compound, can reduce SARS-CoV-2 replication and suppress inflammatory cytokines in rodent models.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves inhibition of chitinase in parasitic organisms . This inhibition disrupts the synthesis of chitin, an essential component of the parasite’s exoskeleton, leading to its death . The compound also targets other molecular pathways involved in parasite metabolism and survival .
Comparison with Similar Compounds
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to its dual halogenation (chlorine and iodine) and its potent anthelmintic properties . Similar compounds include:
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for similar anthelmintic properties.
Salicylanilides: A class of compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.
Properties
Molecular Formula |
C19H11Cl2I2NO3 |
---|---|
Molecular Weight |
626.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-9-12(3-6-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) |
InChI Key |
BEHOXXHEXSKKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |
Origin of Product |
United States |
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